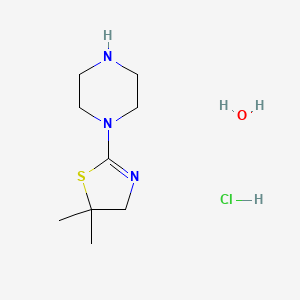
5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a piperazine ring attached to the thiazole ring, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of piperazine with a suitable thiazole derivative under acidic conditions. The reaction conditions may include the use of strong acids like hydrochloric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization to obtain the desired hydrate form. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various substituents on the thiazole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiazole derivatives has been explored in various studies. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: Thiazole derivatives have been investigated for their therapeutic potential. This compound could be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the chemical industry, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate exerts its effects depends on its molecular targets and pathways. The presence of the piperazine ring may allow it to interact with various receptors or enzymes, influencing biological processes. Further research is needed to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Thiazole derivatives: Other thiazole compounds with different substituents.
Piperazine derivatives: Compounds containing piperazine rings with various functional groups.
Uniqueness: 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate is unique due to its specific combination of the thiazole and piperazine rings, which can influence its chemical and biological properties. This combination may result in distinct reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S.ClH.H2O/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12;;/h10H,3-7H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRELMLGXNUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCNCC2)C.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(N-hydroxyimino)acetamido]benzoic acid](/img/structure/B8051457.png)
![2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B8051465.png)

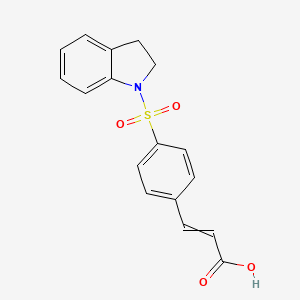
![3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid](/img/structure/B8051484.png)
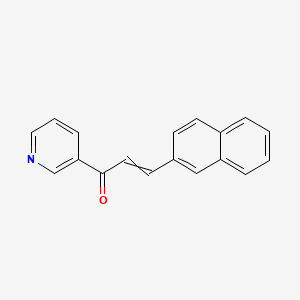
![1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B8051506.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B8051508.png)
![1-methyl-1'-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8051513.png)
![2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8051514.png)
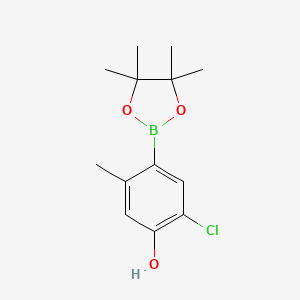
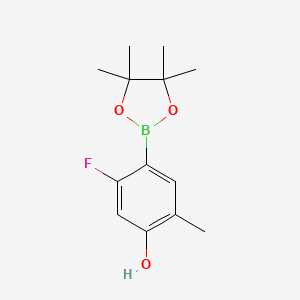
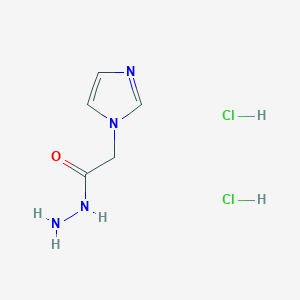
![Tert-butyl 4-[[(4-hydroxyphenyl)-methylcarbamothioyl]amino]piperidine-1-carboxylate](/img/structure/B8051546.png)
